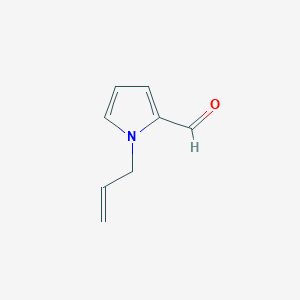

1-Allyl-1H-pyrrole-2-carbaldehyde

Beschreibung

Significance of the Pyrrole (B145914) Scaffold in Heterocyclic Chemistry

The pyrrole scaffold, a five-membered aromatic heterocycle containing a single nitrogen atom, is a fundamental structural motif found in a vast array of natural and synthetic compounds. nih.govbiolmolchem.com Heterocyclic compounds are integral to biological processes, with approximately 90% of commercially available medicines containing a heterocycle. nih.govbenthamdirect.com The pyrrole ring system, in particular, is a common feature in many biologically active molecules and serves as a versatile scaffold in medicinal chemistry. nih.govbiolmolchem.comnih.gov

Pyrrole derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and enzyme-inhibiting properties. nih.govbenthamdirect.comnih.govresearchgate.net This broad range of biological activity has spurred significant interest among researchers to explore and synthesize novel pyrrole-based compounds for potential therapeutic applications. nih.govnih.gov The ability of the pyrrole nucleus to act as a pharmacophore, a molecular feature responsible for a drug's pharmacological activity, makes it a crucial component in drug discovery and development. nih.govresearchgate.net

The Role of the Aldehyde Functional Group in Synthetic Strategies

The aldehyde group (–CHO) is a highly reactive and versatile functional group in organic synthesis. pharmacy180.com Its reactivity stems from the polar nature of the carbonyl group (C=O), where the carbon atom is electrophilic and susceptible to attack by nucleophiles. numberanalytics.com This reactivity allows aldehydes to participate in a wide variety of chemical reactions, making them key intermediates in the synthesis of complex organic molecules. numberanalytics.com

Aldehydes can undergo oxidation to form carboxylic acids, reduction to primary alcohols, and condensation reactions with amines or hydrazines to yield imines or hydrazones, respectively. smolecule.com They are also crucial in forming new carbon-carbon bonds through reactions like aldol (B89426) condensations and Wittig reactions. smolecule.com The ability to introduce or modify functional groups through the aldehyde moiety is a cornerstone of many synthetic strategies in medicinal chemistry and materials science. smolecule.comnumberanalytics.com Mild reaction conditions are often required for the synthesis of aldehydes and for subsequent reactions to prevent over-oxidation or other unwanted side reactions. pharmacy180.com

Structural Characteristics of 1-Allyl-1H-pyrrole-2-carbaldehyde and Related N-Substituted Pyrrole-2-carbaldehydes

This compound (C₈H₉NO) possesses a distinct molecular architecture. smolecule.com It features a pyrrole ring with an allyl group (–CH₂CH=CH₂) attached to the nitrogen atom and an aldehyde group at the second position of the ring. The presence of the allyl group, with its reactive double bond, offers additional sites for chemical modification compared to other N-substituted pyrrole-2-carbaldehydes. smolecule.com

The synthesis of this compound can be achieved through methods such as the alkylation of pyrrole with allyl bromide followed by Vilsmeier-Haack formylation. Other general methods for preparing pyrrole-2-carbaldehydes include the Knorr pyrrole synthesis and the Paal-Knorr synthesis. smolecule.com The reactivity of this compound is influenced by all three of its key components: the aromatic pyrrole ring, the reactive aldehyde group, and the versatile allyl group.

A comparison with other N-substituted pyrrole-2-carbaldehydes highlights the unique properties imparted by the allyl group. For instance, compared to 1-Ethyl-1H-pyrrole-2-carbaldehyde, the allyl derivative exhibits higher reactivity due to the presence of the carbon-carbon double bond, which can participate in various addition and substitution reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 1-prop-2-enylpyrrole-2-carbaldehyde |

| CAS Number | 101001-68-7 |

| Molecular Formula | C₈H₉NO |

| Molecular Weight | 135.16 g/mol |

| Boiling Point | 226.303°C at 760 mmHg |

| Density | 0.967 g/cm³ |

| InChI Key | PNZWYEBTQGJWJX-UHFFFAOYSA-N |

| Canonical SMILES | C=CCN1C=CC=C1C=O |

| This data is compiled from multiple sources for reference. smolecule.comnih.gov |

Research Scope and Interdisciplinary Relevance

The unique structural features of this compound make it a compound of interest across multiple scientific disciplines. In organic synthesis , it serves as a versatile building block for constructing more complex heterocyclic systems and other organic molecules. smolecule.com Its reactive sites allow for a variety of chemical transformations, including condensation and cyclization reactions.

In medicinal chemistry , the pyrrole-2-carbaldehyde scaffold is a known constituent of biologically active molecules. smolecule.comnih.gov Derivatives of this structure are explored for their potential as therapeutic agents, leveraging the established pharmacological activities of the pyrrole ring. smolecule.com

The field of materials science also presents potential applications for pyrrole derivatives like this compound. Pyrrole-containing polymers are known for their electrical conductivity and self-assembly properties, suggesting that this compound could be a useful monomer or building block for developing novel functional materials. smolecule.com

Recent research has also explored the reactions of N-substituted pyrrole-2-carbaldehydes, including those with allenyl groups, which are structurally related to the allyl group. These studies investigate reaction mechanisms and the influence of different substituents on the pyrrole ring, contributing to a deeper understanding of the chemical behavior of this class of compounds. bohrium.comresearchgate.netacs.org

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-prop-2-enylpyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-2-5-9-6-3-4-8(9)7-10/h2-4,6-7H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNZWYEBTQGJWJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40449090 | |

| Record name | 1-ALLYL-1H-PYRROLE-2-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101001-68-7 | |

| Record name | 1-ALLYL-1H-PYRROLE-2-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Allyl 1h Pyrrole 2 Carbaldehyde and Analogous N Allylpyrrole 2 Carbaldehydes

De Novo Pyrrole (B145914) Ring Construction Strategies

De novo synthesis involves the assembly of the pyrrole ring from simpler, non-pyrrolic starting materials. wikipedia.org This approach is particularly useful for creating highly substituted pyrroles with specific substitution patterns.

Classical Pyrrole Syntheses Applied to N-Allylated Precursors

Classical methods for pyrrole synthesis, such as the Knorr and Paal-Knorr reactions, can be adapted to produce N-allylpyrrole-2-carbaldehydes. These reactions are foundational in heterocyclic chemistry and have been refined over many years.

The Knorr pyrrole synthesis typically involves the condensation of an α-amino-ketone with a β-ketoester. wikipedia.org To synthesize an N-allylpyrrole derivative, an N-allylated α-amino-ketone would be a key intermediate. The reaction proceeds at room temperature, often with zinc and acetic acid as catalysts. wikipedia.org A significant challenge is the inherent instability of α-amino-ketones, which tend to self-condense. wikipedia.org To circumvent this, they are often prepared in situ from the corresponding oxime. wikipedia.org

The Paal-Knorr synthesis is a more direct method that involves the reaction of a 1,4-dicarbonyl compound with a primary amine, in this case, allylamine (B125299), to form the pyrrole ring. wikipedia.orgorganic-chemistry.org The reaction is typically carried out under neutral or mildly acidic conditions, as strongly acidic conditions can favor the formation of furan (B31954) byproducts. organic-chemistry.org The versatility of the Paal-Knorr synthesis has been demonstrated in various synthetic contexts, including microwave-assisted reactions and the use of various catalysts to improve efficiency. organic-chemistry.orgresearchgate.net For instance, allylated β-ketoesters can serve as precursors to the required 1,4-dicarbonyl compound through ozonolysis, which then readily cyclize with primary amines to form substituted pyrroles. thieme-connect.com

| Classical Synthesis | Key Reactants | Typical Conditions | Notes |

| Knorr Pyrrole Synthesis | α-amino-ketone (N-allylated), β-ketoester | Zinc, Acetic Acid, Room Temperature | α-amino-ketone often generated in situ wikipedia.org |

| Paal-Knorr Synthesis | 1,4-dicarbonyl compound, Allylamine | Neutral or weakly acidic (e.g., acetic acid) | Can be adapted for microwave-assisted synthesis wikipedia.orgorganic-chemistry.org |

Oxidative Annulation Approaches to Pyrrole-2-carbaldehyde Skeletons

Oxidative annulation provides a modern and efficient route to pyrrole-2-carbaldehydes. This method involves the formation of the pyrrole ring through a series of oxidation and cyclization steps. A notable example is the copper-catalyzed oxidative annulation of aryl methyl ketones, arylamines, and acetoacetate (B1235776) esters. organic-chemistry.orgacs.org This reaction proceeds in the presence of iodine and oxygen, with the aldehyde oxygen atom originating from molecular oxygen. organic-chemistry.org This approach is advantageous as it avoids the use of stoichiometric amounts of hazardous oxidants and allows for the construction of polysubstituted pyrroles with an aldehyde group in a single step. organic-chemistry.orgacs.org

More recent developments have explored base-promoted oxidative [4+2] annulation reactions of pyrrole-2-carbaldehyde derivatives with other molecules, such as o-hydroxyphenyl propargylamines, to create more complex, fused heterocyclic systems like indolizines. researchgate.netnih.gov

Multicomponent Reaction Protocols for Pyrrole Ring Formation

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that contains portions of all the starting materials. rsc.orgrsc.org MCRs offer significant advantages in terms of atom economy, reduced waste, and operational simplicity. Several MCRs have been developed for the synthesis of substituted pyrroles. rsc.orgrsc.org For instance, the reaction of arylglyoxals, β-dicarbonyl compounds, and ammonium (B1175870) acetate (B1210297) under ultrasound irradiation can produce tetrasubstituted pyrroles. semanticscholar.org While specific examples leading directly to 1-allyl-1H-pyrrole-2-carbaldehyde are not prevalent in the reviewed literature, the principles of MCRs can be applied by using allylamine as the amine component to generate N-allylated pyrroles. semanticscholar.org

Sustainable and Biocatalytic Synthetic Routes

In recent years, there has been a growing emphasis on the development of sustainable and environmentally friendly synthetic methods. One promising approach is the use of carbohydrates as renewable starting materials for the synthesis of pyrrole-2-carbaldehydes. researchgate.netnih.govacs.org A practical one-pot conversion of carbohydrates into N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes has been developed through a reaction with primary amines in the presence of oxalic acid in dimethyl sulfoxide (B87167) (DMSO). researchgate.netnih.govacs.org This modified Maillard reaction provides a green alternative to traditional synthetic routes. researchgate.netnih.gov

Biocatalysis, the use of enzymes to catalyze chemical reactions, is another rapidly advancing area in sustainable chemistry. digitellinc.com While direct biocatalytic synthesis of this compound is not yet widely reported, research into using enzymes like cytochrome P450 for the synthesis of pyrrole-containing marine natural products highlights the potential of this approach. digitellinc.com Furthermore, engineered peroxygenases have shown promise in the selective oxyfunctionalization of various organic molecules, which could potentially be adapted for the synthesis of pyrrole aldehydes. acs.org

Functionalization of Pre-Existing Pyrrole Systems

An alternative to de novo synthesis is the functionalization of a pre-formed pyrrole ring. This approach is often more straightforward if the desired pyrrole core is readily available.

N-Allylation Strategies for Pyrrole Derivatives

The introduction of an allyl group onto the nitrogen atom of a pyrrole ring is a common and crucial step in the synthesis of this compound and its analogs. A widely used method for N-alkylation is the reaction of the pyrrole with an allyl halide, such as allyl bromide, in the presence of a base. smolecule.com Common bases include sodium hydride or potassium carbonate, and the reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). smolecule.com Phase-transfer catalysis has also been shown to be an effective method for the N-alkylation of pyrroles with primary alkyl halides. cdnsciencepub.com

Once the N-allylpyrrole is obtained, the aldehyde group can be introduced at the C2 position through a formylation reaction. The Vilsmeier-Haack reaction is a classic and effective method for this transformation, utilizing phosphorus oxychloride (POCl₃) and DMF. Another approach involves the ortho-allylation of pyrrole sulfoxides, which proceeds through an interrupted Pummerer/thio-Claisen rearrangement sequence, offering a metal-free route to functionalized pyrroles. nih.gov

| N-Allylation Method | Reagents | Typical Conditions |

| Reaction with Allyl Halide | Pyrrole, Allyl Bromide, Base (e.g., NaH, K₂CO₃) | DMF or THF |

| Vilsmeier-Haack Formylation (Post-Allylation) | N-Allylpyrrole, POCl₃, DMF | Reflux |

| Phase-Transfer Catalysis | Pyrrole, Allyl Halide, Phase-Transfer Catalyst | Biphasic system |

| ortho-Allylation of Pyrrole Sulfoxides | Pyrrole Sulfoxide, Allylsilane | Anhydrous conditions |

Regioselective Formylation of N-Allylpyrroles (e.g., Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a well-established and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds, including N-substituted pyrroles. ijpcbs.comwikipedia.org This reaction provides a direct and efficient route to introduce an aldehyde group, and it is a primary method for the synthesis of this compound. The synthesis typically begins with the alkylation of pyrrole with allyl bromide to form N-allylpyrrole, which is then subjected to formylation.

The reaction mechanism involves two main stages. wikipedia.orgnumberanalytics.com First, a substituted amide, most commonly N,N-dimethylformamide (DMF), reacts with an acid chloride, typically phosphorus oxychloride (POCl₃), to generate an electrophilic chloroiminium ion known as the Vilsmeier reagent. wikipedia.orgnrochemistry.com This reagent is a weak electrophile, making it highly selective for electron-rich substrates. nrochemistry.com

In the second stage, the electron-rich pyrrole ring attacks the Vilsmeier reagent in an electrophilic aromatic substitution reaction. nrochemistry.comorganic-chemistry.org For N-substituted pyrroles, this attack is highly regioselective, occurring preferentially at the C2 position due to the electronic nature of the pyrrole ring. The resulting iminium ion intermediate is then hydrolyzed during the workup phase to yield the final aldehyde product, this compound. wikipedia.orgnumberanalytics.com The dependence of formylation regioselectivity can be influenced by steric factors of both the substrate and the reagents used. researchgate.net

Vilsmeier-Haack Reaction for Pyrrole Formylation

| Reactant | Reagents | Typical Conditions | Product | Key Findings |

|---|---|---|---|---|

| N-Allylpyrrole | POCl₃, DMF | Reflux conditions | This compound | A standard and direct method for synthesizing the target compound. |

| Electron-Rich Arenes/Heterocycles | DMF, POCl₃ | Low temperature for reagent formation, then warming. numberanalytics.com | Formylated Aromatic Compounds | The reaction is regioselective, favoring the less sterically hindered and electronically activated position. nrochemistry.com |

| Pyrroles with Sterically Crowded Formamides | Vilsmeier Reagent | Varied based on substrate | N-substituted pyrrole-3-carbaldehydes | Regioselectivity can be shifted from C2 to C3 by using sterically hindered reagents. researchgate.net |

Direct C-H Functionalization for Aldehyde Introduction

As an alternative to classical methods, direct C-H functionalization has emerged as a powerful and atom-economical strategy in organic synthesis. sigmaaldrich.com This approach aims to form carbon-carbon or carbon-heteroatom bonds by directly converting a C-H bond, thus avoiding the need for pre-functionalized starting materials and reducing waste. sigmaaldrich.combeilstein-journals.org For the synthesis of N-allylpyrrole-2-carbaldehydes, this would involve the direct introduction of a formyl group onto the pyrrole ring at the C2 position.

While the Vilsmeier-Haack reaction remains the more conventional route, research into transition-metal-catalyzed C-H activation offers potential pathways. Catalytic systems based on metals like rhodium, palladium, and nickel are adept at functionalizing C-H bonds. beilstein-journals.orgnih.govresearchgate.net These reactions often proceed through different mechanisms than electrophilic substitution and can offer complementary reactivity. For instance, rhodium(III)-catalyzed processes have been extensively used for the synthesis of various heterocycles through C-H activation cascades. researchgate.net Similarly, palladium catalysis is a versatile tool for C-H functionalization, often involving an electrophilic palladation step. beilstein-journals.org

A synergistic approach combining photoredox, nickel, and hydrogen atom transfer (HAT) catalysis has enabled the direct C-H functionalization of aldehydes to form ketones, highlighting the potential of modern catalytic methods to activate C-H bonds adjacent to heteroatoms or functional groups. nih.gov Although direct C-H formylation of N-allylpyrroles using these advanced catalytic systems is a developing area, the principles underscore a promising frontier for streamlining the synthesis of these and related heterocyclic aldehydes.

Catalyst Systems and Reaction Condition Optimization in Synthesis

The efficiency, yield, and selectivity of synthetic routes to N-allylpyrrole-2-carbaldehydes are highly dependent on the catalyst systems and reaction conditions employed.

Vilsmeier-Haack Reaction Optimization: The classical Vilsmeier-Haack reaction does not use a catalyst in the traditional sense, but the conditions are critical for its success. Key factors for optimization include:

Temperature: The formation of the Vilsmeier reagent from DMF and POCl₃ is exothermic and typically controlled at low temperatures. numberanalytics.com The subsequent reaction with the pyrrole substrate may require heating or refluxing to proceed to completion. numberanalytics.com

Solvent: The choice of solvent can significantly impact reaction rates and yields. numberanalytics.com While DMF often serves as both a reagent and a solvent, other solvents like dichloroethane or benzene (B151609) have been used. numberanalytics.commdpi.com Comparative studies under solvent-free conditions have also been explored for formylation reactions, sometimes resulting in higher yields and shorter reaction times. ajrconline.org

Reagent Stoichiometry: The ratio of the N-substituted pyrrole to the Vilsmeier reagent (DMF/POCl₃) is a crucial parameter to optimize for maximum yield and to avoid potential side reactions. numberanalytics.com

Catalyst Systems for C-H Functionalization: For modern C-H functionalization approaches, the catalyst is central to the reaction's success.

Rhodium Catalysis: Rhodium complexes are effective for C-H activation and have been used in catalytic, enantioselective hydroacylations of N-allylpyrrole-2-carboxaldehydes to form bicyclic ketones. acs.org These reactions, while not formylations, demonstrate the utility of rhodium catalysts like [Rh(COD)Cl]₂ with phosphine (B1218219) ligands for transformations involving the N-allylpyrrole scaffold. acs.org

Palladium Catalysis: Palladium(II) catalysts are widely used for the direct alkenylation and arylation of indoles and other heterocycles. beilstein-journals.org These reactions typically require an oxidant, such as Cu(OAc)₂ or benzoquinone, to regenerate the active Pd(II) catalyst. beilstein-journals.org The choice of ligands and additives is crucial for achieving high regioselectivity and yield.

Copper Catalysis: Copper-based catalysts have been employed in the synthesis of N-substituted pyrroles and in annulation reactions leading to more complex heterocyclic systems like indolizines. rsc.org

Catalyst Systems in Pyrrole and Related Heterocycle Synthesis

| Catalyst System | Reaction Type | Substrate Example | Key Features |

|---|---|---|---|

| [Rh(COD)Cl]₂ / Ligand | Intramolecular Hydroacylation | N-allylpyrrole-2-carboxaldehydes | Forms six-membered heterocyclic ketones with high enantioselectivity. acs.org |

| Pd(TFA)₂ / Cu(OAc)₂ | Direct C-H Arylation | N-Acylindoles | Achieves high regioselectivity for arylation at the C3 position. beilstein-journals.org |

| CuBr₂ | Indolizine (B1195054) Synthesis | Pyridine (B92270) and Acetophenones | A simple system that affords tri-substituted indolizines in good yields. rsc.org |

| FeCl₃ | Four-Component Coupling | Amines, dicarbonyls, aldehydes, nitroalkanes | One-pot synthesis of tetrasubstituted pyrroles. thieme-connect.de |

Chemical Reactivity and Advanced Derivatization of 1 Allyl 1h Pyrrole 2 Carbaldehyde

Transformations Involving the Aldehyde Moiety

The aldehyde group is a primary site for a variety of chemical modifications, including nucleophilic additions, condensations, reductions, oxidations, and homologations.

Nucleophilic Addition Reactions and Condensation Pathways (e.g., Imine, Hydrazone, Oxime Formation)

The aldehyde functionality of 1-Allyl-1H-pyrrole-2-carbaldehyde readily undergoes nucleophilic addition and condensation reactions with primary amines, hydrazines, and hydroxylamine (B1172632) to form the corresponding imines, hydrazones, and oximes. smolecule.com These reactions typically proceed via the initial nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate, followed by dehydration to yield the C=N double bond. beilstein-journals.org The formation of these derivatives is often catalyzed by either acid or base. beilstein-journals.org

The reaction to form imines (Schiff bases), hydrazones, and oximes is a well-established method for modifying the properties of carbonyl compounds. beilstein-journals.orgacs.org For instance, the reaction with hydroxylamine to form the corresponding oxime is a key step that can be followed by intramolecular cyclization in related N-allenyl-1H-pyrrole-2-yl-carbaldehydes. bohrium.comresearchgate.net Similarly, condensation with hydrazines, such as (2,4-dinitrophenyl)hydrazine, can be used to produce stable hydrazone derivatives. vulcanchem.com

Table 1: Examples of Nucleophilic Addition and Condensation Products

| Reactant | Product Type | General Structure of Product |

|---|---|---|

| Primary Amine (R-NH₂) | Imine | 1-Allyl-N-(alkyl/aryl)-1H-pyrrol-2-ylmethanimine |

| Hydrazine (H₂N-NH₂) | Hydrazone | (E/Z)-1-(1-Allyl-1H-pyrrol-2-yl)methaniminamine |

Selective Reduction to Primary Alcohols

The aldehyde group of this compound can be selectively reduced to a primary alcohol, yielding (1-Allyl-1H-pyrrol-2-yl)methanol. This transformation is commonly achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol. More potent reducing agents like lithium aluminum hydride (LiAlH₄) can also be employed. This reduction is a fundamental transformation in organic synthesis, providing access to a key building block for further derivatization.

Oxidative Conversion to Carboxylic Acids

Oxidation of the aldehyde functionality affords 1-Allyl-1H-pyrrole-2-carboxylic acid. This conversion can be carried out using various oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). The resulting carboxylic acid is a versatile intermediate for the synthesis of esters, amides, and other acid derivatives.

One-Carbon Homologation Reactions (e.g., Wittig Reaction, Horner-Wadsworth-Emmons)

One-carbon homologation reactions provide a means to extend the carbon chain at the aldehyde position, typically leading to the formation of alkenes. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are powerful methods to achieve this transformation. smolecule.comcdnsciencepub.comacs.org

The Wittig reaction involves the reaction of the aldehyde with a phosphonium (B103445) ylide (a Wittig reagent) to produce an alkene and triphenylphosphine (B44618) oxide. organic-chemistry.orgbeilstein-journals.org The HWE reaction, a modification of the Wittig reaction, utilizes a phosphonate-stabilized carbanion and generally offers excellent stereoselectivity, favoring the formation of (E)-alkenes. acs.org These reactions are valuable for synthesizing vinyl-substituted pyrroles, which can serve as precursors for more complex heterocyclic systems. cdnsciencepub.com For instance, a Wittig reaction has been used for the one-carbon homologation of a similar pyrrole (B145914) carboxaldehyde. cdnsciencepub.com

Table 2: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions

| Reaction | Reagent | Key Features | Typical Product |

|---|---|---|---|

| Wittig Reaction | Phosphonium ylide (Ph₃P=CHR) | Versatile for alkene synthesis. | Alkene |

Knoevenagel Condensation and Related Carbonyl-Addition Reactions

The Knoevenagel condensation is another important carbon-carbon bond-forming reaction that the aldehyde group of this compound can undergo. This reaction involves the condensation of the aldehyde with an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base catalyst, such as piperidine. The product is typically an α,β-unsaturated compound. Studies have shown the successful Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with various phenyl acetonitriles in ionic liquids, yielding cytotoxic 3-substituted-(1H-pyrrol-2-yl)acrylonitriles. The Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) as a solvent and a carboxylic acid as one of the activating groups, leads to condensation followed by decarboxylation.

Reactions of the Allyl Group

The N-allyl group provides a second site for reactivity, allowing for modifications that can lead to the formation of fused heterocyclic systems and other complex structures.

The allyl group is known to participate in a variety of reactions, including nucleophilic substitution and cyclization reactions. For instance, the allyl group can be involved in intramolecular cyclization reactions to form fused bicyclic structures. Palladium-catalyzed intramolecular cyclization of N-allyl-pyrrole-2-carboxamides has been shown to produce pyrrolo[1,2-a]pyrazines or pyrrolo[2,3-c]pyridines.

Furthermore, the double bond of the allyl group can undergo addition reactions. It can also participate in ring-closing metathesis reactions, which have been utilized for the homodimerization of 1-allylpyrroles to create symmetrical molecules with a central double bond. beilstein-journals.org The reactivity of the allyl group is a key feature that enhances the synthetic utility of this compound as a building block in organic synthesis.

Olefin Metathesis and Ring-Closing Metathesis

Olefin metathesis is a powerful catalytic reaction that facilitates the redistribution of carbon-carbon double bonds. researchgate.net This family of reactions, catalyzed by transition metal complexes, typically involving ruthenium or molybdenum, includes several variants such as Ring-Closing Metathesis (RCM), Cross-Metathesis (CM), and Ring-Opening Metathesis Polymerization (ROMP). researchgate.net

The allyl group in this compound provides a handle for such transformations. For instance, RCM of diallylamine (B93489) derivatives has been successfully employed to synthesize N-substituted pyrroles through an in situ oxidative aromatization process. organic-chemistry.org While specific studies on the RCM of di-alkenyl pyrroles derived from this compound are not extensively detailed, the principle remains applicable. By introducing a second alkenyl chain into the molecule, for example through modification of the aldehyde group, intramolecular RCM could be employed to construct novel ring systems fused to the pyrrole core. Similarly, cross-metathesis with other olefins could be used to elaborate the N-allyl substituent, introducing greater molecular diversity.

Nucleophilic Substitution and Addition Reactions

The two primary functional groups of this compound exhibit distinct reactivities towards nucleophiles. The aldehyde group is susceptible to nucleophilic addition, while the allyl group can undergo nucleophilic substitution. smolecule.com

The electrophilic carbon of the aldehyde group readily reacts with various nucleophiles. For example, reduction with agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields the corresponding primary alcohol, (1-allyl-1H-pyrrol-2-yl)methanol. smolecule.com Condensation reactions with amines or hydrazines can be used to form imines or hydrazones, respectively. smolecule.com The aldehyde can also be oxidized to 1-allyl-1H-pyrrole-2-carboxylic acid using oxidizing agents. smolecule.com

The allyl group, while generally less reactive than the aldehyde, can also participate in nucleophilic substitution reactions, where the double bond is attacked by a nucleophile. smolecule.com This reactivity allows for the modification of the N-substituent, further expanding the synthetic utility of the parent molecule.

| Functional Group | Reaction Type | Reagent(s) | Product Type | Reference |

|---|---|---|---|---|

| Aldehyde | Nucleophilic Addition (Reduction) | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Primary Alcohol | smolecule.com |

| Aldehyde | Nucleophilic Addition (Condensation) | Amines, Hydrazines | Imines, Hydrazones | smolecule.com |

| Aldehyde | Oxidation | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) | Carboxylic Acid | smolecule.com |

| Allyl | Nucleophilic Substitution | Various Nucleophiles (e.g., amines, thiols) | Substituted N-propyl pyrrole | smolecule.com |

Intramolecular Hydroacylation and Cyclization Reactions

Intramolecular hydroacylation, a process that involves the addition of an aldehyde C-H bond across a carbon-carbon double bond, is a highly effective method for constructing cyclic ketones. In the case of this compound and its derivatives, this reaction provides a direct route to fused heterocyclic systems.

Catalytic, enantioselective hydroacylations of N-allylpyrrole-2-carboxaldehydes have been successfully developed using rhodium complexes. acs.orgnih.gov These reactions proceed without the need for an ancillary chelating group to form six-membered heterocyclic ketones, specifically 6,7-dihydroindolizin-8(5H)-ones, in moderate to high yields and with excellent enantioselectivities. acs.orgnih.gov The reaction tolerates a variety of substituents on the allyl moiety. nih.gov

The synthetic utility of this method is significant, as it allows for the rapid, asymmetric construction of the indolizine (B1195054) core, a privileged scaffold in medicinal chemistry. acs.org For example, the hydroacylation of a pyrrole substrate bearing an ester-substituted allyl group proceeds in 98% yield with 98% enantiomeric excess (ee). acs.org

| Substrate (Allyl Substituent, R) | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| R = CH₃ | 5a | 79 | 97 |

| R = n-Pr | 5b | 60 | 96 |

| R = i-Pr | 5c | 51 | 94 |

| R = CH₂Ph | 5d | 52 | 92 |

| R = CO₂Et | 5h | 98 | 98 |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools for C-C and C-heteroatom bond formation. The pyrrole ring, being an electron-rich aromatic system, can participate in various coupling reactions, including the Suzuki-Miyaura, Stille, Heck, and Sonogashira reactions. researchgate.net

While direct C-H activation of the pyrrole ring in this compound is conceivable, a more common strategy involves the use of pre-functionalized pyrroles, such as iodopyrroles, in Suzuki-Miyaura arylations. researchgate.net The allyl group itself can also be a participant in cross-coupling chemistry. For instance, allylindium reagents, which could potentially be generated from the allyl group of the title compound, are effective partners in palladium-catalyzed cross-coupling reactions with aryl halides. nih.gov

Furthermore, palladium and copper co-catalyzed reactions have been used to transform 2-allyl-3-iodoindoles (a related heterocyclic system) and terminal alkynes into carbazoles. acs.org This demonstrates the potential for sequential coupling and cyclization reactions involving an allyl group on a nitrogen heterocycle. acs.org Although specific examples starting directly from this compound are sparse in the literature, the principles of palladium catalysis suggest that it is a highly viable substrate for such transformations, likely following halogenation of the pyrrole ring or conversion of the allyl group into a suitable coupling partner. researchgate.netmdpi.com

Cascade and Tandem Reactions Utilizing Both Functional Groups

The true synthetic power of this compound is realized in cascade or tandem reactions where both the aldehyde and allyl functionalities are sequentially engaged to rapidly build molecular complexity. These processes are highly atom-economical and can generate intricate fused heterocyclic systems in a single pot.

Domino Annulation Sequences (e.g., [4+2] Annulation, [3+3] Annulation)

Domino annulation reactions are powerful strategies for constructing ring systems. Pyrrole-2-carbaldehyde derivatives are excellent substrates for these transformations to form N-fused heterocycles like indolizines.

A [4+2] annulation has been reported between N-substituted pyrrole-2-carboxaldehydes and prop-2-ynylsulfonium salts, providing an efficient synthesis of indolizines with a thioether group. researchgate.net In this sequence, the pyrrole and aldehyde act as a four-atom component, which reacts with the two-atom component from the sulfonium (B1226848) salt.

Additionally, a [3+3] annulation approach has been developed using pyrrole-2-carboxaldehydes and substituted allyl bromides. researchgate.net In this case, the pyrrole-2-carbaldehyde acts as a three-carbon synthon that reacts with the three-carbon allyl bromide unit, mediated by a base, to construct the six-membered pyridine ring of the indolizine core. researchgate.net Another domino sequence involves the reaction of N-substituted pyrrole-2-carboxaldehydes with quinones, proceeding through a Michael addition-aldol condensation-aromatization pathway to yield quinone-indolizine hybrids. researchgate.net

Cyclization Reactions to Form Fused Heterocyclic Systems (e.g., Indolizines, Pyrrolo[1,2-a]pyrazines)

The strategic combination of the aldehyde and a modified N-substituent in pyrrole-2-carbaldehyde derivatives is a cornerstone for synthesizing a variety of fused heterocyclic systems.

Indolizines: As mentioned previously, intramolecular hydroacylation of N-allylpyrrole-2-carbaldehydes directly affords dihydroindolizinones. acs.orgnih.gov Furthermore, intermolecular cascade reactions of pyrrole-2-carbaldehydes with reagents like 4-halogenated acetoacetic esters provide access to functionalized indolizines. rsc.org These reactions often proceed via an initial condensation or substitution followed by an intramolecular cyclization and dehydration/tautomerization sequence. rsc.org

Pyrrolo[1,2-a]pyrazines: This important class of N-fused heterocycles can be synthesized from pyrrole-2-carbaldehyde precursors through various elegant cascade strategies. One approach involves a domino reaction between 1H-pyrrole-2-carbaldehyde and vinyl azides, catalyzed by a base, to give a range of functionalized pyrrolo[1,2-a]pyrazines in good yields. researchgate.net Another method utilizes the cyclization of enaminones, which are themselves prepared from 2-formylpyrrole derivatives, in the presence of ammonium (B1175870) acetate (B1210297) to furnish the pyrrolo[1,2-a]pyrazine (B1600676) core. nih.gov Quantum chemical studies have also explored the reaction of N-allenyl-1H-pyrrole-2-yl-carbaldehydes with hydroxylamine, which proceeds through oximation and intramolecular cyclization to yield pyrrolopyrazine oxides, demonstrating the versatility of using different unsaturated N-substituents. researchgate.netbohrium.com

Mechanistic Investigations into the Transformations of 1 Allyl 1h Pyrrole 2 Carbaldehyde

Elucidation of Reaction Pathways and Intermediates

The transformations of 1-Allyl-1H-pyrrole-2-carbaldehyde are diverse, involving both the aldehyde functionality and the N-allyl group. Common reaction pathways include oxidation, reduction, and condensation. smolecule.com

Oxidation and Reduction: The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 1-Allyl-1H-pyrrole-2-carboxylic acid, using oxidizing agents. Conversely, reduction with agents like sodium borohydride (B1222165) yields the primary alcohol, (1-Allyl-1H-pyrrol-2-yl)methanol. smolecule.com

Condensation Reactions: The aldehyde group can react with amines or hydrazines to form imines or hydrazones, respectively. smolecule.com These reactions typically proceed through a nucleophilic attack on the aldehyde carbon, followed by dehydration to form the C=N double bond. In multicomponent reactions for the synthesis of complex pyrrole (B145914) derivatives, iminium intermediates are often proposed, which are formed in situ from the reaction of an aldehyde and an amine in the presence of an acid catalyst. orientjchem.org

Cyclization Reactions: The allyl group can participate in cyclization reactions. For instance, palladium-catalyzed intramolecular cyclizations of related N-allyl-pyrrolo-2-carboxamides have been shown to produce bicyclic pyrrolo-fused structures like pyrrolo[1,2-a]pyrazin-1-ones through an amination reaction. researchgate.net While this is for a carboxamide derivative, similar pathways can be envisioned for the carbaldehyde under specific catalytic conditions. Another potential transformation is cycloaddition. Research on the closely related N-allenylpyrrole-2-carbaldehydes demonstrates that they undergo highly regioselective [3+2] cycloaddition with nitrile oxides. acs.org This reaction proceeds selectively at the terminal double bond of the allene, leaving the aldehyde group intact for further functionalization. acs.org

Computational Chemistry Approaches to Reaction Mechanism Modeling (e.g., Transition State Theory, DFT Calculations)

Computational chemistry provides powerful tools for mapping the intricate details of reaction mechanisms that are often difficult to observe experimentally. Density Functional Theory (DFT) calculations, in particular, have been instrumental in understanding the transformations of related pyrrole-2-carbaldehyde derivatives. orientjchem.orgsmolecule.com

Quantum chemical studies on the reaction of N-allenyl-1H-pyrrole-2-yl-carbaldehydes with hydroxylamine (B1172632) to form pyrrolopyrazine oxides have been performed using DFT (B3LYP/6-31+G*) and more advanced methods (B2PLYP-D3BJ/6-311+G**). researchgate.netbohrium.com These studies focus on the key stages of oximation and intramolecular cyclization, revealing how substituents on the pyrrole ring influence the kinetics. researchgate.netbohrium.com Such computational approaches allow for the precise localization of transition state structures and the calculation of activation barriers, thereby rationalizing the observed product distributions.

For example, in the cycloaddition of nitrile oxides to N-allenylpyrrole-2-carbaldehydes, DFT calculations were used to rationalize the high regioselectivity. acs.org The calculations demonstrated why the reaction occurs specifically at the β,γ-double bond of the allene. acs.org DFT calculations are also used to predict molecular geometries, such as bond lengths and dihedral angles, which can be compared with experimental data from X-ray crystallography where available. smolecule.com

Kinetic and Thermodynamic Analysis of Reaction Steps

| Parameter | Solvent | Value (kcal/mol) | Description |

|---|---|---|---|

| ΔG‡ | CCl₄ | 30.6 | Activation free energy for the intramolecular cyclization step. |

| ΔG | CCl₄ | -58.5 | Overall reaction free energy for the formation of the 1,2-oxazoline product. |

These calculations show a thermodynamically very favorable reaction with a significant, but surmountable, activation barrier for a key step. acs.org Further studies have highlighted how substituents on the pyrrole ring affect the kinetic characteristics; aryl substituents were found to favor the reaction, whereas alkyl substituents disfavor it. researchgate.net This is a critical insight for designing new synthetic routes. In the context of the allyl group itself, studies on allyl radical recombination provide detailed kinetic data, including rate coefficients at various temperatures and pressures, which are fundamental to understanding potential radical-mediated transformations. acs.org

Role of Catalysis and Solvent Effects in Reaction Mechanisms

Catalysts and solvents are pivotal in directing the outcome of reactions involving this compound and its derivatives.

Catalysis: Palladium catalysis has been effectively used for intramolecular cyclization of related N-allyl-pyrrolo-2-carboxamides, demonstrating a powerful method for constructing complex fused heterocyclic systems. researchgate.net Copper catalysts, in conjunction with iodine and oxygen, have been used in the synthesis of pyrrole-2-carbaldehydes from simpler starting materials, where the catalyst facilitates an oxidative annulation process. organic-chemistry.orgacs.org Acid catalysts are often employed in condensation reactions to activate the aldehyde group toward nucleophilic attack. orientjchem.org

Solvent Effects: The choice of solvent can dramatically influence reaction pathways and rates. Quantum-chemical modeling of the reaction between N-allenylpyrrole-2-carbaldehyde and hydroxylamine showed that the explicit inclusion of solvent molecules (ethanol) was necessary to accurately model the mechanism. researchgate.net The solvent molecules were found to actively participate in proton transfer steps and to modulate the activation barriers of the reaction. researchgate.net For the oximation step, two solvent molecules were required for an adequate model, while the subsequent cyclization step needed only one. researchgate.net This highlights the solvent's role not just as a bulk medium but as an active participant in the reaction's transition state. Experimental results in various pyrrole syntheses have also confirmed that the solvent can play a significant role in the reaction's productivity. orientjchem.org

Spectroscopic Characterization and Advanced Structural Elucidation of 1 Allyl 1h Pyrrole 2 Carbaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the structure of organic molecules in solution. For 1-Allyl-1H-pyrrole-2-carbaldehyde, ¹H and ¹³C NMR spectra provide definitive evidence for its covalent framework.

In ¹H NMR spectroscopy, the proton signals are characteristic of the pyrrole (B145914) ring, the allyl group, and the aldehyde moiety. The aldehyde proton typically appears as a singlet at a downfield chemical shift, around 9.50 ppm, due to the deshielding effect of the carbonyl group. The protons on the pyrrole ring exhibit distinct signals, with their chemical shifts and coupling patterns revealing their relative positions. The allyl group protons give rise to a complex set of signals: a doublet of triplets for the methylene (B1212753) group attached to the nitrogen, and multiplets for the vinylic protons, all in the range of 4.34-6.97 ppm. acs.org

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The carbonyl carbon of the aldehyde is highly deshielded and appears at approximately 178.8 ppm. The carbons of the pyrrole ring resonate in the aromatic region (around 112-139 ppm), while the sp² and sp³ carbons of the allyl group are found at distinct upfield positions. acs.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assembling the complete structure. COSY spectra establish proton-proton coupling networks, confirming the connectivity within the pyrrole ring and the allyl group. HSQC spectra correlate each proton with its directly attached carbon, allowing for unambiguous assignment of all ¹H and ¹³C signals. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can reveal longer-range (2-3 bond) correlations, for instance, between the aldehyde proton and the C2 carbon of the pyrrole ring, further cementing the structural assignment.

Table 1: Representative NMR Data for this compound Derivatives

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| CHO | 9.43 - 9.58 | 177.8 - 179.8 |

| Pyrrole H-3 | 7.02 - 7.08 | 121.9 - 124.7 |

| Pyrrole H-4 | 6.35 - 6.45 | 110.2 - 112.2 |

| Pyrrole H-5 | 6.39 - 6.95 | 132.6 - 133.7 |

| Allyl N-CH₂ | 4.34 - 5.77 | 54.3 - 73.4 |

| Allyl =CH | 6.58 - 6.97 | - |

| Allyl =CH₂ | - | - |

Note: Data is compiled from various derivatives and serves as a representative example. Exact shifts can vary with substitution and solvent. acs.orgmdpi.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Conformational Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers valuable information about the functional groups present in a molecule and can shed light on its conformational properties.

The IR spectrum of this compound is dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found in the region of 1650-1680 cm⁻¹. mdpi.com This band is a clear diagnostic for the presence of the carbonyl functionality. Other significant peaks include C-H stretching vibrations of the aromatic pyrrole ring and the vinyl group of the allyl substituent (around 3000-3100 cm⁻¹), and the C=C stretching of the allyl group (around 1640 cm⁻¹). The N-H stretching vibration, characteristic of unsubstituted pyrroles, is absent, confirming the N-alkylation. scispace.com The region from 1400-1600 cm⁻¹ contains several bands related to the stretching vibrations of the pyrrole ring framework. mdpi.com

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum, non-polar bonds like the C=C bond of the allyl group often give rise to strong Raman signals. Theoretical calculations are frequently used in conjunction with experimental IR and Raman data to assign vibrational modes and to study different possible conformations of the molecule, such as the relative orientation of the aldehyde and the pyrrole ring. researchgate.nettandfonline.com

Table 2: Key Vibrational Frequencies for Pyrrole-2-carbaldehyde Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| Aldehyde C=O | Stretch | 1652 | mdpi.com |

| Pyrrole Ring | C-H Stretch | ~3100 | nist.gov |

| Allyl Group | C=C Stretch | ~1640 | - |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for analyzing its fragmentation pathways, which provides structural clues.

For this compound (C₈H₉NO), the calculated exact mass is 135.068413911 Da. nih.gov HRMS analysis would be expected to yield a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ with a mass-to-charge ratio (m/z) that matches this theoretical value to within a few parts per million, confirming the molecular formula. acs.orgmdpi.com

The fragmentation pattern observed in the mass spectrum provides further structural validation. Common fragmentation pathways for N-allyl compounds involve the loss of the allyl group (C₃H₅), which would result in a significant fragment ion. For a derivative of pyrrole-2-carboxaldehyde, fragmentation can result in ions with m/z values of 93, 66, and 41, corresponding to the pyrrole-2-carboxaldehyde radical cation, the pyrrole radical cation, and the allyl cation, respectively. scispace.com Analysis of these fragments helps to piece together the molecular structure.

Table 3: Predicted and Observed Fragments in Mass Spectra of Pyrrole-2-carbaldehyde Derivatives

| m/z | Proposed Fragment |

|---|---|

| 225 | Molecular Ion (S-allyl dithiocarbazate derivative) |

| 184 | [M - C₃H₅]⁺ |

| 108 | - |

| 93 | [Pyrrole-2-carbaldehyde]⁺ |

| 66 | [Pyrrole]⁺ |

| 41 | [Allyl]⁺ |

Note: Fragmentation data is based on a closely related derivative, allyl 2-(1H-pyrrol-2-ylmethylidene)-1-hydrazinecarbodithioate. scispace.com

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess and Absolute Configuration (where applicable)

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is used to study chiral molecules. mdpi.com this compound is an achiral molecule and therefore does not exhibit a CD spectrum.

However, this technique becomes highly relevant for chiral derivatives of this compound. If a chiral center were introduced, for example, by modifying the allyl group or by synthesizing a larger, dissymmetric molecule incorporating the this compound moiety, ECD would be essential. nih.govresearchgate.net The ECD spectrum measures the differential absorption of left and right circularly polarized light, which is non-zero only for chiral substances. nih.govrsc.org

For a chiral derivative, the experimental ECD spectrum could be compared with spectra predicted by quantum-chemical calculations for different stereoisomers. mdpi.com This comparison allows for the determination of the absolute configuration (the actual 3D arrangement of atoms) of the chiral centers. nih.gov This approach is a powerful alternative to X-ray crystallography, especially for non-crystalline samples. nih.gov

Theoretical and Computational Studies of 1 Allyl 1h Pyrrole 2 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Møller-Plesset second-order perturbation theory (MP2), are instrumental in determining the molecular geometry and electronic properties of pyrrole (B145914) derivatives. For compounds analogous to 1-Allyl-1H-pyrrole-2-carbaldehyde, such as pyrrole-2-carbaldehyde and its oximes, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) have been successfully used to optimize molecular structures and predict vibrational frequencies. tandfonline.comresearchgate.net These calculations are foundational for understanding the molecule's stability and behavior.

In a study on pyrrole-2-carboxaldehyde, DFT computations at the B3LYP/6-311++G(d,p) level were employed to evaluate the potential energy surface and identify the most stable conformations. tandfonline.com Similar levels of theory, such as B2PLYP-D3BJ/6-311+G**, have been utilized to investigate the reaction mechanisms of related N-allenyl-1H-pyrrole-2-yl-carbaldehydes, highlighting the reliability of these methods in describing the electronic landscape of such systems. bohrium.comresearchgate.net These computational approaches provide a robust framework for predicting the geometric parameters, including bond lengths and angles, of this compound.

Conformational Analysis and Energetic Profiles

The presence of the allyl and carbaldehyde substituents on the pyrrole ring of this compound introduces conformational flexibility. The orientation of the carbaldehyde group relative to the pyrrole ring can lead to cis and trans isomers. Theoretical studies on the parent compound, pyrrole-2-carboxaldehyde, have shown that the cis form, where the aldehyde group is oriented towards the pyrrole nitrogen, is more stable than the trans form by approximately 15.21 kJ mol⁻¹. tandfonline.com This preference is attributed to the specific orientation of the N–C–C=O dihedral angle. tandfonline.com

| Conformer | Relative Energy (kJ mol⁻¹) | Computational Method |

|---|---|---|

| cis | 0.00 | DFT (B3LYP/6-311++G(d,p)) tandfonline.com |

| trans | 15.21 |

Aromaticity Assessment of the Pyrrole Ring System

The aromaticity of the pyrrole ring in this compound is a key determinant of its chemical properties. Aromaticity can be quantified using various indices, including the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) indices. scispace.comresearchgate.net Pyrrole itself is an aromatic compound, with the nitrogen lone pair participating in the π-electron system. wikipedia.org

The introduction of substituents can modulate the aromaticity of the pyrrole ring. Electron-withdrawing groups, such as the carbaldehyde group, can potentially decrease the aromatic character by pulling electron density from the ring. Conversely, the effect of the N-allyl group is more complex, potentially influencing the electronic structure through both inductive and hyperconjugative effects.

| Index | Value | Reference |

|---|---|---|

| HOMA | ~0.97 | researchgate.net |

| NICS(0) | -15.1 | researchgate.net |

| NICS(1)zz | -29.9 | researchgate.net |

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

The reactivity of this compound can be predicted through the analysis of its Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (HOMO and LUMO). The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions susceptible to electrophilic and nucleophilic attack. For pyrrole derivatives, the oxygen atom of the carbonyl group is typically a region of high negative electrostatic potential, making it a likely site for electrophilic attack. tandfonline.com

The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com A smaller energy gap suggests that the molecule is more polarizable and reactive. irjweb.com In substituted pyrroles, the energies and distributions of the HOMO and LUMO are influenced by the electronic nature of the substituents. The HOMO is often localized on the pyrrole ring, reflecting its electron-donating capacity, while the LUMO may be centered on the electron-withdrawing carbaldehyde group. This distribution suggests that the molecule can act as both an electron donor and acceptor in chemical reactions.

| Parameter | Definition | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. irjweb.com |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. irjweb.com |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom to attract electrons. |

Natural Bond Orbital (NBO) Analysis for Understanding Electronic Interactions and Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of bonding within a molecule. By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify hyperconjugative interactions and charge transfer. In pyrrole-2-carbaldehyde derivatives, NBO analysis can elucidate the extent of π-conjugation between the pyrrole ring and the carbaldehyde group.

Studies on related systems, such as pyrrole-2-carbaldehyde oxime, have used NBO analysis to investigate intramolecular hydrogen bonding. scispace.com For example, the interaction between a lone pair on an oxygen or nitrogen atom and the antibonding orbital of an N-H bond can be quantified, revealing the nature of the hydrogen bond as either purely electrostatic or involving charge transfer. scispace.com For this compound, NBO analysis would be crucial in understanding the electronic communication between the allyl group, the pyrrole ring, and the carbaldehyde moiety, providing a detailed picture of electron delocalization and its impact on the molecule's properties.

Molecular Dynamics Simulations and Solvent Modeling

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound, including its conformational changes over time and its interactions with solvent molecules. While specific MD studies on this compound are not widely reported, research on related pyrrole derivatives and other heterocyclic compounds demonstrates the utility of this approach. nih.govpolimi.it

Solvent modeling is particularly important for understanding chemical reactions and properties in solution. researchgate.net Quantum chemical calculations can be performed with implicit solvent models, such as the Polarizable Continuum Model (PCM), to account for the bulk effect of the solvent. bohrium.com For more detailed insights, explicit solvent molecules can be included in the computational model. For instance, studies on the reaction of N-allenyl-pyrrole-2-yl-carbaldehydes have shown that the inclusion of solvent molecules is crucial for accurately modeling proton transfer and activation barriers. researchgate.net MD simulations in explicit solvent would allow for the study of the solvation structure around this compound and its influence on the molecule's conformational preferences and reactivity.

Academic Applications in Advanced Chemical Synthesis and Material Science

Application as a Versatile Building Block in Complex Organic Molecule Synthesis.benchchem.comacs.org

The presence of both an aldehyde and an allyl group on the pyrrole (B145914) scaffold makes 1-Allyl-1H-pyrrole-2-carbaldehyde a highly adaptable building block in the construction of intricate molecular frameworks. Its reactivity allows for a multitude of chemical transformations, enabling the synthesis of diverse and complex organic compounds.

Synthesis of Diverse Organic Compounds

The aldehyde functionality of this compound can undergo a variety of reactions. For instance, it can be oxidized to form the corresponding carboxylic acid, 1-Allyl-1H-pyrrole-2-carboxylic acid, or reduced to the primary alcohol, (1-allyl-1H-pyrrol-2-yl)methanol. Furthermore, it readily participates in condensation reactions with amines or hydrazines to yield imines or hydrazones, respectively. The allyl group, on the other hand, can engage in nucleophilic substitution reactions. These reactions open pathways to a broad spectrum of pyrrole derivatives with tailored functionalities.

The compound's utility is further demonstrated in its ability to partake in various named reactions. These include the Wittig reaction, aldol (B89426) condensation, and Heck reaction, which are fundamental transformations in organic synthesis for the formation of carbon-carbon bonds and the introduction of new functional groups. smolecule.com

A summary of the diverse reactions and resulting compounds is presented in the table below:

| Reaction Type | Reagent(s) | Product |

| Oxidation | Potassium permanganate (B83412) (KMnO4) or Chromium trioxide (CrO3) | 1-Allyl-1H-pyrrole-2-carboxylic acid |

| Reduction | Sodium borohydride (B1222165) (NaBH4) or Lithium aluminum hydride (LiAlH4) | (1-allyl-1H-pyrrol-2-yl)methanol |

| Condensation | Amines or Hydrazines | Imines or Hydrazones |

| Wittig Reaction | Phosphonium (B103445) ylide | Alkenes |

| Aldol Condensation | Enolates | β-hydroxy aldehydes or ketones |

| Heck Reaction | Alkenes, Palladium catalyst | Substituted alkenes |

Strategies for Natural Product Synthesis.chemspider.combiosynth.comresearchgate.net

The pyrrole motif is a core component of numerous naturally occurring molecules with significant biological activity. orientjchem.org These include alkaloids, porphyrins, and various marine natural products. orientjchem.org The functional handles present in this compound provide strategic advantages for the total synthesis of such complex natural products. The aldehyde group can be elaborated to construct side chains or participate in cyclization reactions to form fused ring systems. The allyl group offers a site for late-stage functionalization or for intramolecular reactions to create intricate polycyclic structures.

Role in Medicinal Chemistry Research and Drug Discovery

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, frequently appearing in the structures of approved drugs and clinical candidates. orientjchem.org this compound serves as a valuable starting material for the discovery and development of new therapeutic agents.

Scaffold for the Development of Novel Biologically Active Molecules.benchchem.comacs.orgbiosynth.com

The inherent biological relevance of the pyrrole ring, combined with the modifiable functional groups of this compound, makes it an attractive scaffold for generating libraries of compounds for biological screening. smolecule.com Research has shown that derivatives of this compound exhibit a range of biological activities. For instance, certain pyrrole-based compounds have demonstrated potential as antimicrobial and anticancer agents. The aldehyde group can be converted into various other functionalities, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets.

Precursor for Pyrrole-Containing Pharmaceutical Intermediates.orientjchem.org

Many pharmaceuticals contain a pyrrole core, and this compound can serve as a key intermediate in their synthesis. orientjchem.org For example, pyrrole-2-carbaldehyde itself is a known antibacterial and HIV-1 integrase inhibitor. orientjchem.org By utilizing this compound, chemists can introduce the allyl group, which can be further modified to create analogues of existing drugs or to develop entirely new classes of therapeutic agents. The synthesis of complex pyrrole-containing drugs like Ketorolac (an NSAID) and Sunitinib (a cancer therapeutic) often involves multi-step sequences where a functionalized pyrrole, such as this compound, could be a crucial starting point. orientjchem.org

Integration into Functional Materials and Polymer Chemistry

The unique electronic properties and reactivity of pyrrole derivatives make them suitable for applications in material science. smolecule.com this compound, with its polymerizable allyl group and electronically active pyrrole ring, is a promising monomer for the creation of novel functional materials.

Pyrrole-containing polymers are known for their electrical conductivity and have been explored for use in electronic devices, sensors, and corrosion-resistant coatings. The allyl group of this compound can undergo polymerization to form polymers with a pyrrole-functionalized backbone. These polymers could exhibit interesting optical and electronic properties. Furthermore, the aldehyde group provides a site for post-polymerization modification, allowing for the attachment of other functional molecules to tailor the material's properties for specific applications. The potential to create materials with both the conductive properties of polypyrrole and the reactivity of the aldehyde and allyl groups opens up possibilities for the development of advanced functional materials with applications in areas such as sensing, catalysis, and drug delivery. smolecule.com

Monomer for Polymer Synthesis and Cross-linking Agents

The structure of this compound makes it a suitable monomer for the synthesis of various polymers. smolecule.combldpharm.com The presence of the pyrrole ring allows for the creation of conducting polymers, while the allyl group can participate in polymerization reactions. smolecule.comthieme-connect.de These polymers can exhibit interesting electrical and optical properties, making them potentially useful in the development of new functional materials. smolecule.com

Furthermore, the bifunctional nature of this compound, with its reactive aldehyde and allyl groups, suggests its potential use as a cross-linking agent. fluorochem.co.ukambeed.com Cross-linking is a critical process in polymer chemistry that improves the mechanical strength, thermal stability, and chemical resistance of polymeric materials. The aldehyde can react with various nucleophiles, such as amines, to form cross-links, while the allyl group can undergo polymerization or other addition reactions.

Precursor for Optoelectronic Materials (e.g., BODIPY Dyes, Conducting Polymers)

This compound serves as a key starting material in the synthesis of advanced optoelectronic materials, including BODIPY (boron-dipyrromethene) dyes and conducting polymers. fishersci.se

BODIPY Dyes:

BODIPY dyes are a class of fluorescent dyes known for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent photostability. Pyrrole-2-carbaldehyde derivatives are crucial in the synthesis of BODIPY dyes. fishersci.sersc.org The general synthesis involves the condensation of a pyrrole-2-carbaldehyde with another pyrrole unit, followed by complexation with a boron source. fishersci.sescispace.com The use of this compound allows for the introduction of an allyl group into the BODIPY core, which can be further modified to tune the dye's photophysical properties or to attach it to other molecules. These tailored dyes have applications in various fields, including bioimaging, sensing, and photodynamic therapy. colab.ws

Conducting Polymers:

Pyrrole and its derivatives are well-known monomers for the synthesis of conducting polymers like polypyrrole. thieme-connect.deresearchgate.net The polymerization of pyrrole monomers can be achieved through chemical or electrochemical methods. researchgate.net The resulting polypyrrole films exhibit good electrical conductivity, environmental stability, and biocompatibility, making them suitable for applications in sensors, actuators, electromagnetic shielding, and biomedical devices. thieme-connect.deresearchgate.net The presence of the allyl group in this compound offers a route to create functionalized conducting polymers with specific properties. smolecule.com

| Application | Material Class | Key Features of this compound |

| Polymer Synthesis | Monomer | Allyl group for polymerization, pyrrole ring for conductivity. smolecule.combldpharm.com |

| Cross-linking | Cross-linking Agent | Aldehyde and allyl groups for forming polymer networks. fluorochem.co.ukambeed.com |

| Optoelectronics | Precursor for BODIPY Dyes | Pyrrole-2-carbaldehyde structure for dye synthesis. fishersci.sersc.org |

| Optoelectronics | Precursor for Conducting Polymers | Pyrrole monomer for polymerization into conductive materials. thieme-connect.deresearchgate.net |

Development of Novel Chemical Reagents and Analytical Probes

The reactivity of the aldehyde and allyl groups in this compound makes it a valuable tool for the development of new chemical reagents and analytical probes. The aldehyde group can readily undergo condensation reactions with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other derivatives. smolecule.com These reactions are often used to link the pyrrole moiety to other molecules, creating new reagents with specific functionalities.

For instance, the reaction with a fluorescent amine could lead to the formation of a fluorescent probe for detecting specific analytes. The allyl group can also be chemically modified to introduce other functional groups or to attach the molecule to a solid support for use in solid-phase synthesis or as a sensor component. The unique combination of a pyrrole core with reactive handles makes this compound a versatile platform for designing novel chemical tools for a wide range of applications in chemical biology and analytical chemistry.

Future Research Directions and Emerging Paradigms for 1 Allyl 1h Pyrrole 2 Carbaldehyde Chemistry

Exploration of Unconventional Synthetic Pathways

Traditional synthetic routes to pyrrole-2-carbaldehydes often involve multi-step procedures. However, future research is geared towards developing more efficient, sustainable, and unconventional pathways. One promising area is the adaptation of de novo synthesis methods that construct the pyrrole (B145914) ring and introduce the aldehyde functionality in a single, streamlined process.

A notable example is the iodine/copper-mediated oxidative annulation, which synthesizes pyrrole-2-carbaldehyde derivatives from readily available starting materials like aryl methyl ketones, arylamines, and acetoacetate (B1235776) esters. organic-chemistry.orgacs.org This method is advantageous as it avoids harsh oxidants and proceeds with high selectivity, with mechanistic studies indicating that the aldehyde oxygen is sourced from molecular oxygen. organic-chemistry.org Adapting such a one-pot strategy for 1-Allyl-1H-pyrrole-2-carbaldehyde, potentially by using allylamine (B125299) as the amine source, could represent a significant advancement over classical methods.

Furthermore, non-conventional variations of classical reactions like the Hantzsch pyrrole synthesis are being rejuvenated. researchgate.net The use of microwave irradiation, for instance, has been shown to accelerate reaction times, increase yields, and simplify work-up procedures in Paal-Knorr and Hantzsch syntheses. researchgate.net Exploring these energy-efficient methods for the synthesis of this compound could offer greener and more scalable production routes.

Table 1: Comparison of Synthetic Paradigms for Pyrrole-2-carbaldehyde Scaffolds

| Method | Key Features | Potential Advantages for this compound |

| Classical Multi-Step Synthesis | Sequential functionalization of a pre-formed pyrrole ring. | Well-established but often lengthy and low-yielding. |

| Iodine/Copper-Mediated Oxidative Annulation | De novo synthesis from simple precursors; Csp³–H to C=O oxidation. organic-chemistry.org | High efficiency; avoids hazardous oxidants; potential for one-pot synthesis using allylamine. organic-chemistry.orgacs.org |

| Non-Conventional Hantzsch/Paal-Knorr Synthesis | Use of microwave irradiation or novel catalysts. researchgate.net | Faster reaction times, higher yields, reduced energy consumption, and easier work-up. researchgate.net |

Development of Asymmetric Catalytic Transformations

The presence of both an aldehyde and an alkene (in the allyl group) makes this compound an excellent substrate for asymmetric catalysis to generate chiral molecules. Future research will likely focus on developing stereoselective transformations targeting these functional groups.

Catalytic asymmetric dearomatization is a powerful strategy for converting flat aromatic compounds into complex three-dimensional structures. nih.govacs.org Chiral iridium catalysts, for example, have been successfully used for the asymmetric allylic dearomatization of indole (B1671886) derivatives, which are structurally similar to pyrroles. nih.govacs.org Applying similar catalytic systems to this compound could enable the synthesis of novel spirocyclic pyrroline (B1223166) structures with high enantiopurity.

Additionally, the development of enantioselective C-H functionalization reactions represents a frontier in organic synthesis. snnu.edu.cn Chiral rhodium catalysts have shown promise in mediating asymmetric C-H insertion reactions. snnu.edu.cn Such methodologies could be explored for the direct, stereoselective functionalization of the pyrrole ring or the allyl group, providing efficient access to a diverse range of chiral derivatives.

Advanced Applications in Bio-conjugation and Chemical Biology

The functional handles of this compound—the aldehyde and the allyl group—are ideal for applications in chemical biology and bioconjugation. The aldehyde group can readily react with primary amines on biomolecules like proteins to form Schiff bases, enabling the labeling and tracking of biological macromolecules. The allyl group can participate in reactions such as thiol-ene "click" chemistry, providing an alternative and orthogonal method for bioconjugation.

A key emerging application is the use of the pyrrole-2-carbaldehyde scaffold in the design of molecular probes. For instance, a rationally designed carbazole-coupled tetrakis-(1H-pyrrole-2-carbaldehyde) has been synthesized and shown to act as a highly selective fluorescent sensor for pyrophosphate anions (HP₂O₇³⁻). nih.gov The binding event induces aggregation and excimer formation, leading to a ratiometric fluorescent response. nih.gov This demonstrates the potential for developing derivatives of this compound as sophisticated probes for biologically relevant analytes.

Rational Design of Derivatives for Enhanced Functionality

The core structure of this compound serves as a versatile template for the rational design of new molecules with tailored properties. By strategically modifying the pyrrole ring or functionalizing the allyl and aldehyde groups, derivatives with enhanced biological activity or material properties can be created.

The synthesis of the aforementioned pyrophosphate sensor is a prime example of rational design, where coupling the pyrrole-2-carbaldehyde unit to a carbazole (B46965) fluorophore resulted in a molecule with a specific sensing function. nih.gov Future work could involve designing derivatives as potential therapeutic agents. The pyrrole-2-carbaldehyde motif is found in various natural products with diverse physiological activities. nih.gov By using this compound as a starting point, medicinal chemists can synthesize libraries of compounds for screening against various disease targets. The aldehyde can be converted into other functional groups (e.g., amines, alcohols, carboxylic acids) to modulate the molecule's physicochemical properties and biological interactions.

Table 2: Functionalization Strategies and Potential Applications

| Functionalization Site | Reaction Type | Potential Derivative | Desired Functionality |

| Aldehyde Group | Reductive amination | N-substituted aminomethyl pyrroles | Enhanced biological activity |

| Aldehyde Group | Wittig reaction | Pyrroles with extended conjugation | Novel optical materials |

| Allyl Group | Heck coupling | Stilbene-like pyrrole derivatives | Fluorescent probes, materials |

| Pyrrole Ring | C-H functionalization | Poly-substituted pyrroles | Fine-tuning of electronic properties |

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

Predict the most efficient conditions for synthesizing novel derivatives.

Screen virtual libraries of reactants to identify those that will lead to the highest yields.

Accelerate the discovery of unconventional synthetic pathways by analyzing vast reaction spaces that are beyond the scope of human intuition. jetir.org

Q & A

Q. How is this compound utilized in the synthesis of photodynamic therapy (PDT) agents?